Adenosine 5'-diphosphate
Description
Fundamental Role in Cellular Energetics and Metabolism
The most critical function of Adenosine (B11128) 5'-diphosphate lies in its role within the ATP-ADP cycle, which is the cornerstone of cellular energy transfer. patsnap.com When a cell requires energy for various processes such as muscle contraction, biosynthetic reactions, or cell division, ATP is hydrolyzed, breaking a high-energy phosphate (B84403) bond and releasing energy. wikipedia.orgcreative-proteomics.com This process yields ADP and an inorganic phosphate (Pi). wikipedia.org The release of this energy, approximately 30.5 kilojoules per mole, powers a vast array of cellular activities. wikipedia.orgcreative-proteomics.com
Conversely, ADP is continuously re-phosphorylated back to ATP through processes that capture energy from the breakdown of food molecules. wikipedia.org In animals, this primarily occurs through cellular respiration, a series of metabolic reactions that take place in the cytoplasm and mitochondria. wikipedia.org Key stages of cellular respiration, such as glycolysis and oxidative phosphorylation, are dedicated to the efficient synthesis of ATP from ADP. wikipedia.org
During glycolysis, a ten-step pathway that breaks down glucose, ADP is a necessary substrate for two key enzymatic reactions that generate ATP via substrate-level phosphorylation. wikipedia.org Furthermore, the levels of ADP act as a crucial regulator of cellular metabolism. High concentrations of ADP signal that the cell's energy stores are low, which in turn activates enzymes responsible for ATP production, such as phosphofructokinase in glycolysis and ATP synthase in the mitochondria. creative-proteomics.com This feedback mechanism ensures that energy generation is tightly matched to the cell's metabolic needs. creative-proteomics.com
Table 1: Key Properties of Adenosine 5'-diphosphate
| Property | Value |
|---|---|
| Chemical Formula | C10H15N5O10P2 |
| Molar Mass | 427.201 g/mol |
| CAS Number | 58-64-0 |
| Synonyms | ADP, Adenosine diphosphate (B83284), Adenosine 5'-pyrophosphate |
Data sourced from multiple references. wikipedia.orgcaymanchem.commpbio.com
Overview of this compound's Multifaceted Biological Functions
Beyond its central role in energy metabolism, this compound exhibits a diverse range of biological functions, primarily as a signaling molecule. caymanchem.com Extracellular ADP, released from cells under various physiological and pathological conditions, acts as a crucial signaling agent by activating specific cell surface receptors known as purinergic receptors. caymanchem.comnih.gov
A well-documented example of ADP's signaling role is in hemostasis, the process that stops bleeding. ADP released from activated platelets acts as a potent agonist, binding to P2Y1 and P2Y12 receptors on the surface of other platelets. sigmaaldrich.comtaylorandfrancis.com This binding initiates a cascade of events leading to platelet aggregation and the formation of a blood clot. medchemexpress.compubcompare.ai
Furthermore, extracellular ADP is involved in regulating vascular tone and blood flow. nih.gov It can induce responses in vascular endothelial and smooth muscle cells, contributing to the complex control of blood vessel diameter. mpbio.comnih.gov The signaling pathways initiated by ADP in the vascular system are intricate, involving various downstream effectors. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWYTFMLZFPYCI-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883210 | |
| Record name | Adenosine 5′-(trihydrogen diphosphate) | |
| Source | EPA DSSTox | |
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Molecular Weight |
427.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | ADP | |
| Source | Human Metabolome Database (HMDB) | |
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| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
58-64-0 | |
| Record name | 5′-ADP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Adenosine diphosphate | |
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| Record name | Adenosine disphosphate | |
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| Record name | Adenosine 5'-(trihydrogen diphosphate) | |
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| Record name | Adenosine 5′-(trihydrogen diphosphate) | |
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| Record name | Adenosine 5'-(trihydrogen diphosphate) | |
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| Record name | ADENOSINE DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | ADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biochemical Roles and Metabolic Interconnections of Adenosine 5 Diphosphate
Involvement in Specific Metabolic Pathways
Adenosine 5'-diphosphate-ribose Hydrolases and Degradation Pathways (e.g., Poly(ADP-ribose) Glycohydrolase (PARG), ADP-ribosyl-acceptor Hydrolases (ARHs))
The process of ADP-ribosylation is reversible, and the degradation of poly(ADP-ribose) is primarily carried out by the enzyme Poly(ADP-ribose) glycohydrolase (PARG). frontiersin.orgnih.gov PARG is the main hydrolase responsible for the catabolism of PAR, acting as both an endo- and exo-glycohydrolase to cleave the ribose-ribose bonds within the PAR chain. frontiersin.orguniprot.org This action releases both free poly(ADP-ribose) and mono(ADP-ribose). frontiersin.org However, PARG cannot cleave the final ADP-ribose unit that is directly attached to the protein. nih.govuniprot.org
The removal of the final mono(ADP-ribose) from the protein is accomplished by a different class of enzymes known as ADP-ribosyl-acceptor hydrolases (ARHs). cambridge.orgnih.gov The ARH family in vertebrates includes three members: ARH1, ARH2 (suspected to be inactive), and ARH3. nih.gov ARH1 specifically reverses the MARylation of arginine residues. nih.gov ARH3, on the other hand, can degrade PAR in an exocidic manner and is also capable of cleaving the bond between ADP-ribose and serine residues. exlibrisgroup.com
The coordinated action of PARG and ARHs ensures the timely removal of PAR chains, which is critical for the proper regulation of cellular processes. cambridge.orgcambridge.org The degradation pathway plays a crucial role in DNA damage repair, chromatin dynamics, transcriptional regulation, and cell death. cambridge.orgcambridge.org
Table 2: Key Hydrolases in the Degradation of ADP-ribose Chains
Regulation of Cellular Processes by ADPRylation (e.g., DNA Damage Repair, Chromatin Dynamics, Transcriptional Regulation, Cell Death)
ADP-ribosylation is a key regulatory mechanism in a multitude of cellular processes. nih.govresearchgate.net The addition and removal of ADP-ribose chains by PARPs and hydrolases allow for rapid and dynamic control of protein function and cellular signaling pathways. cambridge.orgcambridge.org
DNA Damage Repair: One of the most well-documented roles of PARP1 and PARP2 is in the DNA damage response. nih.govnih.gov Upon DNA damage, these PARPs are recruited to the site of the break and synthesize PAR chains. encyclopedia.pub These PAR polymers act as a scaffold to recruit various DNA repair factors, including those involved in base excision repair and single-strand break repair. nih.govwikipedia.org The timely synthesis and subsequent degradation of PAR are essential for efficient DNA repair. mdpi.com
Chromatin Dynamics: ADPRylation plays a significant role in modulating chromatin structure. nih.gov The poly(ADP-ribosyl)ation of histones can lead to a more open chromatin conformation, which facilitates access of the transcriptional machinery to genes and DNA repair proteins to damaged sites. nih.gov This remodeling of chromatin is crucial for both transcriptional regulation and the DNA damage response. nih.gov
Transcriptional Regulation: PARP1 is known to regulate transcription by modifying histones and other transcription factors. nih.govwikipedia.org By altering chromatin structure, PARP1 can either activate or repress gene expression. nih.gov This function highlights the role of ADPRylation in controlling gene expression programs under both normal physiological conditions and in response to cellular stress. nih.gov
Cell Death: Under conditions of severe DNA damage, the overactivation of PARP1 can lead to a specific form of programmed cell death known as parthanatos. nih.govfrontiersin.org This process is characterized by the depletion of cellular NAD+ and ATP, leading to mitochondrial dysfunction and the release of apoptosis-inducing factor. nih.gov The accumulation of PAR polymers themselves has also been identified as a death signal. pnas.orgscilit.com
This compound-ribosylation Factors (ARFs) and Membrane Traffic Regulation
This compound-ribosylation factors (ARFs) are a family of small GTPases that play a central role in regulating vesicular trafficking within the cell. nih.govoup.com These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. frontiersin.orgnih.gov
The primary function of ARFs, particularly ARF1, is to initiate the formation of transport vesicles at the Golgi apparatus. nih.govmolbiolcell.org In its GTP-bound form, ARF1 recruits coat protein complexes (COPs), such as COPI, to the Golgi membrane. nih.govnih.gov This recruitment of coat proteins is the initial step in the budding of vesicles that transport proteins and lipids between different cellular compartments. nih.govmolbiolcell.org
ARFs are involved in multiple steps of membrane trafficking, including:
Vesicle budding: Initiating the formation of vesicles by recruiting coat proteins. nih.govmolbiolcell.org
Vesicle fission: A direct role in tubulating membranes to facilitate the release of vesicles has been proposed. pnas.org
Retrograde and anterograde transport: Regulating the movement of vesicles between the endoplasmic reticulum and the Golgi, as well as within the Golgi stack and to and from endosomes. nih.govmolbiolcell.org
Different ARF isoforms have distinct but sometimes overlapping localizations and functions. For instance, class I (ARF1, ARF3) and class II (ARF4, ARF5) ARFs are primarily localized to the Golgi complex, while ARF6 is found at the plasma membrane and is involved in endocytosis. molbiolcell.orgrupress.org The coordinated action of these ARF proteins is essential for maintaining the structure and function of the secretory pathway. nih.govrupress.org
Table 3: Classes of Human ARF Proteins and their Primary Functions
Adenosine 5 Diphosphate in Cellular Signaling and Communication
Purinergic Signaling Networks
Purinergic signaling encompasses the intricate processes by which extracellular nucleotides and nucleosides regulate cell-to-cell communication. nih.gov This signaling is fundamental to processes ranging from neurotransmission and inflammation to platelet aggregation and immune responses. nih.govnih.gov The system is characterized by the regulated release of purines, their reception by distinct receptor families, and their rapid enzymatic turnover, which allows for precise spatial and temporal control of cellular responses.
The concentration of nucleotides in the extracellular environment is tightly controlled through a balance between their release from cells and their rapid enzymatic breakdown. This dynamic interplay ensures that purinergic signals are delivered appropriately and terminated efficiently to maintain homeostasis.
Extracellular ADP originates from two primary sources: direct release from cells or as a breakdown product of extracellular ATP. Cells can release nucleotides into the extracellular space through several regulated mechanisms. physiology.org These include:
Vesicular Exocytosis : Similar to neurotransmitters, ATP and other nucleotides are stored in intracellular vesicles and released into the extracellular space when the cell is stimulated. physiology.orgmdpi.com This is a key mechanism in inflammatory cells, neurons, and platelets. nih.govmdpi.com
Channel-Mediated Release : Nucleotides can be released through specific channels in the plasma membrane, such as connexin or pannexin hemichannels. nih.govunife.itmdpi.com These pathways can be activated by various stimuli, including mechanical stress, hypoxia, and inflammatory signals. nih.govphysiology.org
Cellular Stress or Injury : Damaged or dying cells release their intracellular contents, including large amounts of ATP, which is then rapidly converted to ADP in the extracellular milieu. nih.govunife.it This acts as a "danger signal" to alert the surrounding tissue and immune system. frontiersin.org
The signaling actions of extracellular ADP are terminated by a cascade of cell-surface enzymes known as ectonucleotidases. These enzymes hydrolyze nucleotides in a stepwise fashion. researchgate.netresearchgate.net
Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases) : This family of enzymes, particularly NTPDase1 (also known as CD39), plays a crucial role in purinergic signaling. nih.govuni-leipzig.de CD39 is a highly efficient enzyme that sequentially hydrolyzes ATP to ADP, and then ADP to Adenosine (B11128) Monophosphate (AMP). mdpi.comahajournals.orgmdpi.com This action is the rate-limiting step in the generation of adenosine from ATP. mdpi.com
Ectonucleotide Pyrophosphatases/Phosphodiesterases (NPPases) : This family of enzymes also contributes to the hydrolysis of extracellular nucleotides, further regulating the availability of ligands for purinergic receptors. researchgate.netresearchgate.net
CD73 (Ecto-5'-nucleotidase) : After CD39 converts ADP to AMP, CD73 catalyzes the final step of the cascade, hydrolyzing AMP into adenosine. mdpi.comahajournals.orgmdpi.com While CD73 does not directly degrade ADP, it is a critical component of the enzymatic axis that controls the balance between ADP-mediated and adenosine-mediated signaling. nih.gov
This enzymatic degradation is essential for terminating P2 receptor signaling and for producing adenosine, which has distinct signaling properties via P1 receptors. nih.gov
The sequential degradation of ATP to ADP and then to adenosine forms a sophisticated signaling axis that elicits a dynamic and often opposing set of cellular responses. physiology.orgsci-hub.se Initially, high concentrations of released ATP can trigger pro-inflammatory and pro-thrombotic responses by activating certain P2X and P2Y receptors. sci-hub.sebiorxiv.org
As ectonucleotidases like CD39 metabolize ATP into ADP, the signaling shifts. ADP activates a specific subset of P2Y receptors (P2Y1, P2Y12, P2Y13), which are crucial for processes like platelet aggregation. nih.govjci.org
Finally, the conversion of AMP to adenosine by CD73 completes the axis. frontiersin.org Adenosine typically mediates anti-inflammatory and immunosuppressive effects by activating P1 receptors (A1, A2A, A2B, A3). mdpi.comsci-hub.sebiorxiv.org For example, while ATP acts as a danger signal that promotes inflammation, the resulting adenosine can dampen the immune response and promote tissue protection. frontiersin.org This tightly regulated cascade allows for a nuanced cellular response that evolves over time, shifting from an initial alert phase to a subsequent resolution phase.
ADP exerts its effects by binding to and activating a specific subfamily of P2Y G protein-coupled receptors (GPCRs). wikipedia.org The expression of different P2Y receptor subtypes on various cells allows ADP to mediate a wide range of biological functions, most notably in the cardiovascular and nervous systems. wikipedia.orgnih.gov
Three primary P2Y receptors are selectively activated by ADP: P2Y1, P2Y12, and P2Y13. nih.govresearchgate.net While they all bind ADP, they couple to different G proteins and initiate distinct intracellular signaling pathways, often working in concert to produce a coordinated cellular response.
P2Y1 Receptor : The P2Y1 receptor is coupled to Gq proteins. kcl.ac.ukpatsnap.com Upon activation by ADP, it stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com This cascade results in the mobilization of calcium from intracellular stores and the activation of Protein Kinase C (PKC). nih.govpatsnap.com In platelets, P2Y1 activation is essential for initiating shape change and the initial, reversible phase of aggregation. kcl.ac.ukqiagen.com It is also expressed in the nervous system, where it is involved in modulating neuronal excitability. patsnap.compnas.org
P2Y12 Receptor : The P2Y12 receptor is a Gi-coupled receptor. jci.orgnih.gov Its activation by ADP leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP). jci.orgnih.gov Lowering cAMP levels reduces the inhibitory signals that normally prevent platelet activation. The P2Y12 receptor is central to hemostasis and thrombosis, as its sustained activation is required to amplify and maintain platelet aggregation, leading to the formation of a stable thrombus. nih.govjci.orgmdpi.com It is also expressed on immune cells like microglia and has been implicated in inflammation. nih.govnih.gov
P2Y13 Receptor : Like P2Y12, the P2Y13 receptor is also a Gi-coupled receptor that responds to ADP. nih.govresearchgate.net Its activation can inhibit adenylyl cyclase but has also been shown to trigger other pathways, such as those involving MAP kinases. nih.gov While present on platelets, its role in aggregation is not as well-established as that of P2Y1 and P2Y12. researchgate.net Research has highlighted the P2Y13 receptor's involvement in other physiological processes, including the regulation of cholesterol metabolism, bone homeostasis, and neuroprotection in the central nervous system. nih.govoncotarget.com
The table below summarizes the key features of the primary ADP-selective P2Y receptors.
| Receptor | G-Protein Coupling | Primary Signaling Pathway | Key Functions |
| P2Y1 | Gq/11 | Activation of Phospholipase C (PLC); Mobilization of intracellular Ca2+ nih.govkcl.ac.ukpatsnap.com | Platelet shape change and initiation of aggregation; Neuromodulation kcl.ac.ukpatsnap.comqiagen.com |
| P2Y12 | Gi | Inhibition of Adenylyl Cyclase; Decrease in cAMP jci.orgnih.gov | Amplification and stabilization of platelet aggregation; Thrombus formation; Inflammation nih.govjci.orgmdpi.com |
| P2Y13 | Gi | Inhibition of Adenylyl Cyclase; MAP Kinase activation nih.govresearchgate.net | Cholesterol and glucose metabolism; Bone homeostasis; Neuroprotection nih.govoncotarget.com |
Purinergic Receptor Activation by Adenosine 5'-diphosphate
P2X Receptor Interactions (e.g., P2X7)
The P2X receptor family consists of seven subtypes (P2X1-P2X7) that are ATP-gated ion channels. While ATP is the primary agonist for P2X receptors, ADP can also modulate their activity, although generally with lower potency. The P2X7 receptor, in particular, is a trimeric ion channel gated by extracellular ATP and has been increasingly recognized for its role in immune responses, neurobiology, and oncology. unife.itmdpi.comnih.gov P2X7 is characterized by its low affinity for ATP, requiring concentrations in the millimolar range for activation. unife.it
Intracellular Signaling Cascades Triggered by this compound Receptors
The binding of ADP to its P2Y receptors initiates a cascade of intracellular events that are crucial for cellular function. These signaling pathways are largely determined by the type of G-protein to which the receptor is coupled. researchgate.net
ADP-responsive P2Y receptors, such as P2Y1, P2Y12, and P2Y13, are coupled to different G-proteins, leading to distinct signaling outcomes. ahajournals.org
P2Y1 Receptor: This receptor is primarily coupled to the Gq/11 family of G-proteins. jci.orgdoi.org Activation of Gq leads to the stimulation of phospholipase C (PLC). thieme-connect.comahajournals.org PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. doi.org The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). doi.org
P2Y12 and P2Y13 Receptors: These receptors are coupled to the Gi/o family of G-proteins. jci.orgguidetopharmacology.org The primary downstream effect of Gi activation is the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic adenosine monophosphate (cAMP). doi.orgthieme-connect.com This leads to a decrease in intracellular cAMP levels. A reduction in cAMP levels is a critical signal in various cellular processes, including platelet activation. jci.org
The coordinated action of both Gq- and Gi-coupled pathways is often necessary for a full cellular response to ADP. For instance, in platelets, the activation of both P2Y1 and P2Y12 receptors is essential for ADP-induced aggregation. jci.orgnih.gov
| P2Y Receptor | Coupled G-Protein | Primary Effector | Key Second Messenger(s) |
|---|---|---|---|
| P2Y1 | Gq/11 | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG), Ca2+ |
| P2Y12 | Gi/o | Adenylyl Cyclase (inhibition) | Decreased cyclic AMP (cAMP) |
| P2Y13 | Gi/o | Adenylyl Cyclase (inhibition) | Decreased cyclic AMP (cAMP) |
The signaling cascades initiated by ADP receptor activation also involve the activation of several key protein kinases that regulate a multitude of cellular processes.
AMP-activated protein kinase (AMPK): AMPK is a crucial cellular energy sensor that is activated when cellular energy levels are low, as indicated by increased AMP and ADP to ATP ratios. diamond.ac.ukroyalsocietypublishing.org While AMP is the primary allosteric activator, ADP can also allosterically activate AMPK, although to a lesser extent. nih.gov Activation of AMPK switches on ATP-producing catabolic pathways and switches off ATP-consuming anabolic processes to restore energy homeostasis. diamond.ac.ukwikipedia.org Extracellular ADP can also induce the phosphorylation and activation of AMPK in endothelial cells, a mechanism that appears to be independent of changes in the intracellular AMP:ATP ratio. ahajournals.org
Phosphoinositide 3-kinase (PI3K) and Akt: The activation of P2Y12 receptors, through its Gi coupling, stimulates the PI3K/Akt signaling pathway. jci.orgwho.int PI3K phosphorylates phosphoinositides in the plasma membrane, creating docking sites for proteins with pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt (also known as protein kinase B). mdpi.com Activated Akt then phosphorylates a variety of downstream targets, playing a critical role in processes like cell survival, proliferation, and platelet spreading. nih.govdoaj.org
Mitogen-activated protein kinase (MAPK): ADP, through the P2Y1 receptor, can activate all three major MAPK pathways: extracellular signal-regulated kinase (ERK)1/2, c-Jun N-terminal kinase (JNK), and p38 MAPK. ahajournals.orgahajournals.orgoup.com In human umbilical vein endothelial cells (HUVECs), ADP-stimulated migration is mediated by the activation of these MAPK pathways. ahajournals.org Similarly, in platelets, ADP can induce the phosphorylation of p38 MAPK and ERK, which is linked to the secretion of platelet granule contents. spandidos-publications.comashpublications.org
| Kinase | Upstream Activator (ADP-related) | Key Downstream Effects |
|---|---|---|
| AMPK | Increased ADP/ATP ratio, Extracellular ADP | Restoration of cellular energy homeostasis |
| PI3K/Akt | P2Y12 (Gi) activation | Cell survival, proliferation, platelet spreading |
| MAPK (ERK, JNK, p38) | P2Y1 (Gq) activation | Cell migration, platelet secretion |
G-protein Coupled Pathways (e.g., Adenylyl Cyclase Inhibition, Phospholipase C Activation)
Receptor Desensitization, Internalization, and Trafficking Mechanisms
Like many G-protein coupled receptors, P2Y receptors are subject to regulatory mechanisms that prevent overstimulation. These processes include desensitization, internalization, and trafficking. portlandpress.com Desensitization is a rapid process where the receptor becomes less responsive to agonist stimulation. biorxiv.org
Studies have shown that both P2Y1 and P2Y12 receptors in human platelets undergo rapid desensitization, but through distinct mechanisms. nih.govashpublications.orgashpublications.org P2Y1 receptor desensitization is largely dependent on the activity of protein kinase C (PKC). nih.gov In contrast, P2Y12 receptor desensitization is independent of PKC but requires G-protein-coupled receptor kinases (GRKs). portlandpress.comnih.gov GRKs phosphorylate the agonist-occupied receptor, which then promotes the binding of arrestin proteins. Arrestin binding sterically hinders the interaction of the receptor with G-proteins, thus uncoupling it from its signaling pathway. portlandpress.com
Following desensitization, receptors can be internalized from the cell surface into endosomes via clathrin-mediated endocytosis. portlandpress.com This process removes the receptors from the extracellular environment, further attenuating the signal. Once internalized, the receptors can either be targeted for degradation in lysosomes or recycled back to the cell surface, a process known as resensitization, which restores the cell's responsiveness to the agonist. portlandpress.com
This compound-Ribosylation (ADPRylation)
ADP-ribosylation is a post-translational modification where an ADP-ribose moiety is transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to a target protein. wikipedia.orgmdpi.com This reversible process is involved in a wide range of cellular functions, including DNA repair, gene regulation, and cell signaling. wikipedia.orgscielo.br
ADP-ribosylation can occur in two forms: mono(ADP-ribosyl)ation (MARylation) and poly(ADP-ribosyl)ation (PARylation). scielo.brfrontiersin.org
Poly(ADP-ribose) Polymerase (PARP) Enzyme Superfamily and this compound-ribose Transfer
The Poly(ADP-ribose) Polymerase (PARP) superfamily consists of a group of enzymes crucial for various cellular functions. nih.gov These enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a process known as ADP-ribosylation. frontiersin.orgcambridge.org This post-translational modification can occur as the addition of a single ADP-ribose unit, termed mono(ADP-ribose)ylation (MARylation), or as the formation of long, branched chains of ADP-ribose, known as poly(ADP-ribose) (PAR). cambridge.orgnih.gov The human PARP family comprises 17 members that exhibit homology within a conserved catalytic domain. nih.gov
The transfer of ADP-ribose involves the cleavage of NAD+ into nicotinamide and an ADP-ribose moiety. frontiersin.org This ADP-ribose is then covalently attached to specific amino acid residues on acceptor proteins, such as glutamate, aspartate, arginine, lysine (B10760008), or serine. frontiersin.orgcambridge.org PARP1 and PARP2, the most well-characterized members, are activated by DNA single-strand breaks. wikipedia.org Upon detecting a DNA break, PARP1 binds to the DNA, which triggers a conformational change and initiates the synthesis of a poly(ADP-ribose) chain. wikipedia.org This PAR chain then acts as a signal to recruit other DNA repair enzymes. wikipedia.org
The catalytic domain of PARPs is responsible for three key enzymatic reactions:
Initiation: The attachment of the first ADP-ribose unit to an acceptor amino acid. oup.com
Elongation: The sequential addition of further ADP-ribose units to the existing one. oup.com
Branching: The creation of branching points within the PAR chain. oup.com
While PARP1 and PARP2 are primarily associated with DNA repair, other members of the superfamily have diverse roles in cellular processes like the regulation of chromatin structure, transcription, and cell death. nih.gov
Table 1: Overview of Key PARP Superfamily Members and their Functions
Molecular Interactions and Enzymatic Mechanisms Involving Adenosine 5 Diphosphate
Enzyme Kinetics of Adenosine (B11128) 5'-diphosphate-Dependent Reactions
The kinetics of enzyme-catalyzed reactions involving Adenosine 5'-diphosphate (ADP) are fundamental to understanding cellular metabolism and regulation. Various kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), provide insights into the affinity of an enzyme for ADP and its catalytic efficiency.
A generic, homogenous assay has been developed to measure the generation of ADP from kinase-catalyzed phosphorylation reactions. This method allows for the determination of kinetic parameters for various kinases. For example, the ATP/substrate affinity (Km) values have been determined for cyclic adenosine monophosphate-dependent protein kinase (PKAα), casein kinase 1 (CK1), and Jun N-terminal kinase 2 (Jnk2α2). nih.gov This assay can be used in both endpoint and continuous modes to study kinase activity and inhibition. nih.gov
In the study of adenosine deaminase, which catalyzes the conversion of adenosine to inosine, the kinetic parameters for different substrates, including adenosine and 2'-deoxyadenosine, can be compared to understand the influence of the substrate's sugar group on binding affinity and reactivity. rice.edu The determination of Km and Vmax for a particular substrate involves measuring the reaction rate at various substrate concentrations while keeping the enzyme concentration constant. rice.edu
The kinetic mechanism of the cAMP-dependent protein kinase catalytic subunit has been investigated in the direction of magnesium this compound (MgADP) phosphorylation. capes.gov.br Furthermore, isotope partitioning studies with this enzyme suggest a steady-state random kinetic mechanism. acs.org
The enzyme ADP sulphurylase from baker's yeast has been shown to follow a Ping Pong reaction mechanism. nih.gov Initial-velocity, product-inhibition, and isotope-exchange studies revealed a Km for adenosine 5'-sulphatophosphate of 1.20 ± 0.08 mM and a Km for inorganic phosphate (B84403) (Pi) of 4.95 ± 0.15 mM. nih.gov This enzyme also exhibits competitive substrate inhibition by Pi. nih.gov
The hydrolysis of diadenosine 5',5'''-P',P'''-triphosphate (Ap3A) by porcine aortic endothelial cells follows simple Michaelis-Menten kinetics, with a Km of 20 µM and a Vmax of 4.6 nmol/minute per 10^6 cells. ahajournals.org The presence of ATP significantly inhibits the hydrolysis of Ap3A, suggesting a complex interplay of adenine (B156593) nucleotides in regulating this enzymatic activity. ahajournals.org
Specific Enzyme Systems and Their Mechanisms
Adenosine Triphosphate Synthase: Rotary Catalysis and Proton Coupling
Adenosine Triphosphate (ATP) synthase is a remarkable molecular machine that synthesizes ATP from this compound (ADP) and inorganic phosphate (Pi). wikipedia.org This process is powered by a proton gradient across a membrane, a mechanism known as chemiosmosis. The enzyme is composed of two main parts: the F1 portion, which protrudes into the mitochondrial matrix (or chloroplast stroma) and contains the catalytic sites, and the Fo portion, which is embedded in the membrane and forms a proton channel. nih.gov
The synthesis of ATP is driven by a unique rotary catalytic mechanism. The flow of protons through the Fo part of the enzyme causes a rotor component to spin. nih.gov This rotation is transmitted to a central stalk that extends into the F1 headpiece. pakbs.org The F1 region consists of three αβ dimers arranged around this central stalk. pakbs.org The rotation of the stalk induces sequential conformational changes in the β subunits of the F1 part. pakbs.org
These conformational changes cycle each catalytic site through three states:
Open (O): This state has a low affinity for ligands and releases the newly synthesized ATP.
Loose (L): This state binds ADP and Pi loosely.
Tight (T): In this state, ADP and Pi are brought into close proximity, facilitating their condensation into ATP.
The energy provided by the proton motive force is thus coupled to the synthesis of ATP through this intricate mechanical process. Conversely, the enzyme can also function in reverse, hydrolyzing ATP to pump protons across the membrane. wikipedia.org
The structure and function of ATP synthase are highly conserved across different organisms, from bacteria to plants and mammals. pakbs.org The catalytic β subunit, in particular, shows a high degree of amino acid sequence conservation. pakbs.org
Table 1: Key Components and Functions of ATP Synthase
| Component | Location | Function |
|---|---|---|
| F1 particle | Mitochondrial matrix / Chloroplast stroma | Catalyzes the synthesis of ATP from ADP and Pi. Contains the catalytic sites on the β subunits. |
| Fo particle | Inner mitochondrial membrane / Thylakoid membrane | Forms a proton channel that allows protons to flow down their electrochemical gradient. Acts as the motor that drives the rotation of the central stalk. |
| γ subunit (central stalk) | Connects Fo to F1 | Transmits the rotational motion from the Fo motor to the F1 catalytic head, inducing conformational changes in the β subunits. |
| α and β subunits | Form the catalytic head of F1 | The β subunits contain the catalytic sites for ATP synthesis, cycling through Open, Loose, and Tight conformations. The α subunits have a regulatory role. pakbs.org |
This compound-Ribosyltransferase Catalytic Mechanisms
This compound (ADP)-ribosylation is a post-translational modification where the ADP-ribose moiety from nicotinamide (B372718) adenine dinucleotide (NAD+) is transferred to a target protein. tandfonline.com This reaction is catalyzed by ADP-ribosyltransferases (ARTs) and plays a crucial role in various cellular processes, including DNA repair, signal transduction, and immunity. frontiersin.org
The catalytic mechanism of ARTs involves several key steps. Initially, a conserved glutamic acid residue within the ART active site destabilizes the N-glycosidic bond between the ribose and nicotinamide of NAD+. This leads to the formation of a highly reactive oxocarbenium ion intermediate, with nicotinamide acting as the leaving group. researchgate.net
This electrophilic oxocarbenium ion is then susceptible to nucleophilic attack by a specific amino acid residue on the acceptor protein, typically arginine, asparagine, or cysteine. tandfonline.comresearchgate.net Another conserved glutamic acid residue in the ART often acts as a general base, activating the acceptor amino acid by deprotonating it, thereby enhancing its nucleophilicity. aist.go.jp The subsequent nucleophilic attack on the C1' atom of the oxocarbenium ion results in the formation of an N-glycosidic bond, covalently attaching the ADP-ribose to the target protein. researchgate.netaist.go.jp
Some bacterial toxins, such as cholera toxin and diphtheria toxin, are potent ARTs that target and modify host cell proteins, leading to cellular dysfunction. tandfonline.com For example, the C3 exoenzymes from Clostridium botulinum ADP-ribosylate small GTP-binding proteins of the Rho family on asparagine 41, disrupting the cell's cytoskeleton. tandfonline.com
Interestingly, some viral ARTs have been found to catalyze a novel "RNAylation" reaction, where entire NAD-capped RNA chains are attached to acceptor proteins. researchgate.net This process highlights the versatility of the ADP-ribosylation machinery.
Ectonucleotidase-Mediated Hydrolysis of this compound
Ectonucleotidases are a family of enzymes located on the outer surface of cells that hydrolyze extracellular nucleotides, such as ATP and this compound (ADP). dmbj.org.rs This process plays a crucial role in regulating purinergic signaling, which is involved in a wide range of physiological processes including neurotransmission, inflammation, and thrombosis.
The hydrolysis of extracellular ATP to adenosine occurs in a stepwise manner. Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), such as CD39 (NTPDase1), first hydrolyze ATP to ADP, and then ADP to adenosine 5'-monophosphate (AMP). frontiersin.orgf1000research.com Subsequently, ecto-5'-nucleotidase (CD73) catalyzes the final step, the dephosphorylation of AMP to adenosine. frontiersin.org
Different NTPDase isoforms exhibit distinct kinetic properties. For example, ENTPD1 rapidly hydrolyzes both ATP and ADP, leading to an increase in AMP levels. In contrast, ENTPD2 preferentially dephosphorylates ATP, resulting in an accumulation of extracellular ADP. ENTPD3 shows an intermediate activity, with rapid hydrolysis of ATP and a transient increase in ADP before its conversion to AMP. f1000research.com
The activity of these enzymes is critical for modulating the balance between pro-inflammatory ATP and anti-inflammatory adenosine. frontiersin.org For instance, in the context of lupus, a deficiency in ectonucleotidases can potentiate autoantibody formation. frontiersin.org
In the nervous system, ectonucleotidases are involved in terminating the signaling of released ATP and generating adenosine, which has neuroprotective effects. dmbj.org.rs The degradation of β-nicotinamide adenine dinucleotide (β-NAD+) in the gut also involves ectonucleotidases, where the resulting ADP-ribose (ADPR) can act as a neurotransmitter. ADPR is further broken down to AMP by ectonucleotide pyrophosphatases (E-NPPs). nih.gov
Table 2: Key Ectonucleotidases and their Reactions
| Enzyme | Substrate(s) | Product(s) | Key Role |
|---|---|---|---|
| CD39 (NTPDase1) | ATP, ADP | ADP, AMP | Initiates the hydrolysis of extracellular ATP and ADP. frontiersin.org |
| ENTPD2 | ATP | ADP | Preferentially hydrolyzes ATP, leading to ADP accumulation. f1000research.com |
| ENTPD3 | ATP, ADP | ADP, AMP | Exhibits intermediate activity in hydrolyzing ATP and ADP. f1000research.com |
| CD73 (Ecto-5'-nucleotidase) | AMP | Adenosine | Catalyzes the final step in the generation of adenosine. frontiersin.org |
| E-NPPs | ADP-ribose | AMP | Degrades ADP-ribose in purinergic signaling pathways. nih.gov |
Regulatory Kinase Activation by this compound
This compound (ADP) can act as an allosteric activator of certain regulatory kinases, influencing their activity and downstream signaling pathways. This regulation is crucial for maintaining cellular energy homeostasis and coordinating metabolic processes.
A prime example is the AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.gov While primarily activated by AMP, ADP also contributes to its activation, especially under conditions of metabolic stress where ATP levels fall and ADP and AMP levels rise. nih.gov The binding of ADP (and AMP) to the regulatory γ-subunit of AMPK induces a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) in the activation loop of the catalytic α-subunit by upstream kinases. This phosphorylation is essential for full AMPK activation. nih.gov
Phosphorylase kinase, another important regulatory enzyme in glycogen (B147801) metabolism, is also allosterically regulated by ADP. nih.gov ADP binds to sites distinct from the catalytic site, stimulating the enzyme's phosphorylase conversion and autophosphorylation activities, particularly at a lower pH of 6.8. nih.gov The binding of ADP appears to induce a conformational change in the β subunit of phosphorylase kinase. nih.gov
The activation of protein kinases by gonadotropins like luteinizing hormone (LH) and human chorionic gonadotropin (hCG) in ovarian cells involves an increase in intracellular cyclic AMP (cAMP), which in turn activates cAMP-dependent protein kinase. tandfonline.com While not a direct activation by ADP, this pathway highlights the intricate regulation of kinases by adenine nucleotides and their derivatives.
Furthermore, studies on creatine (B1669601) kinase have shown that ADP binds to the active site, and although conformational changes occur upon binding of other ligands, the immediate environment around the bound ADP remains relatively unperturbed. nih.gov
The ability of ADP to allosterically modulate the activity of these and other kinases underscores its importance as a signaling molecule in addition to its role as a substrate in energy metabolism.
This compound-dependent Glucokinases: Phosphate Transfer Mechanisms
This compound (ADP)-dependent glucokinases (ADPGKs) represent a distinct family of enzymes that catalyze the phosphorylation of glucose to form glucose-6-phosphate, utilizing ADP as the phosphoryl group donor. nih.govmassey.ac.nznih.gov This process is a key step in glycolysis in certain organisms. nih.gov Unlike the more common ATP-dependent hexokinases, ADPGKs are primarily found in hyperthermophilic archaea and have also been identified in metazoa. nih.govplos.org The mechanism of phosphate transfer in these enzymes involves a coordinated sequence of substrate binding, conformational changes, and the essential participation of divalent metal cations.
The catalytic reaction is as follows: D-glucose + ADP → D-glucose-6-phosphate + AMP
Sequential Ordered Catalytic Mechanism
Kinetic studies, particularly those on ADPGK from the hyperthermophilic archaeon Thermococcus litoralis, have elucidated that the enzyme follows a sequential ordered Bi-Bi mechanism. plos.orgresearchgate.netresearchgate.net In this mechanism, the binding of substrates and the release of products occur in a defined order.
The reaction sequence is initiated by the binding of the MgADP complex to the enzyme. plos.orgresearchgate.net This is a mandatory first step, as the binding of glucose to the free enzyme is not observed. plos.org Following the formation of the enzyme-MgADP complex, glucose binds to the active site, forming a ternary complex (Enzyme-MgADP-Glucose). plos.org
Once the ternary complex is formed, the phosphoryl group is transferred from ADP to the C6 hydroxyl group of glucose. After the catalytic step, the products are released in a specific sequence: D-glucose-6-phosphate is the first product to dissociate from the enzyme, followed by the release of AMP. plos.org Product inhibition studies have confirmed this ordered release, showing that AMP acts as a competitive inhibitor with respect to MgADP. plos.org
This ordered mechanism is a conserved feature among ADP-dependent sugar kinases. researchgate.net
Role of Divalent Metal Cations
Divalent metal cations are indispensable for the catalytic activity of ADPGKs. nih.gov The true substrate for the enzyme is not free ADP, but rather a complex of ADP with a divalent metal cation, most commonly magnesium (Mg²⁺). plos.orgnih.gov While Mg²⁺ is the physiological cation, studies have shown that other divalent cations like Co²⁺ and Mn²⁺ can also support catalysis, suggesting a degree of promiscuity related to the cation's ionic radius and coordination geometry. nih.govresearchgate.net
The roles of the metal cation are multifaceted:
Substrate Binding: The metal ion is crucial for the proper binding of the nucleotide to the active site. nih.gov Free ADP binds to the enzyme with a reduced affinity compared to the MgADP complex. nih.gov
Catalysis: The metal ion is thought to stabilize the transition state of the reaction. It coordinates with the phosphate groups of ADP, increasing the electrophilicity of the β-phosphate and facilitating its transfer to the glucose molecule. nih.gov Molecular dynamics simulations suggest that the metal is bound to the highly conserved NXXE motif, a signature of the ribokinase superfamily to which ADPGKs belong. nih.gov
Regulation: Excess free Mg²⁺ can be inhibitory, primarily by decreasing the affinity for the MgADP substrate. researchgate.netresearchgate.net This suggests that the concentration of free divalent cations can modulate the enzyme's activity. nih.gov
Structural Insights into the Phosphoryl Transfer Mechanism
X-ray crystallography and small-angle X-ray scattering (SAXS) have provided significant insights into the structural dynamics of ADPGK during catalysis. plos.orgplos.org The enzyme consists of a large domain and a small domain, which form an active site cleft between them. nih.gov
The catalytic cycle involves a major conformational change:
Open Conformation: In the absence of substrates (apo-enzyme), ADPGK exists in an "open" conformation where the active site is solvent-exposed. nih.govplos.org
Closed Conformation: The binding of MgADP induces a significant conformational change, bringing the enzyme to a more compact, "closed" state. plos.org The subsequent binding of glucose further stabilizes this closed conformation, which is essential for catalysis. plos.org This structural transition sequesters the substrates from the solvent and correctly orients the reactive groups for phosphoryl transfer. plos.org
Structural studies of ADPGK from Methanocaldococcus jannaschii complexed with an inhibitor, glucose, and a phosphate ion (mimicking the β-phosphate of ADP) have revealed key interactions. The phosphate ion is positioned near the glucose moiety through interactions with an arginine residue and the magnesium ion, providing a snapshot of the catalytic geometry. rcsb.org Mutagenesis studies have also identified key catalytic residues, such as a conserved aspartate residue (D481 in human ADPGK), which is essential for enzymatic activity. nih.gov
**Table 1: Kinetic Parameters for ADP-dependent Glucokinase from *Thermococcus litoralis***
| Substrate | K_m (µM) | V_max (U/mg) |
|---|---|---|
| Mg·ADP | 40 ± 3 | 110 ± 2 |
| D-glucose | 120 ± 10 | 110 ± 2 |
Data derived from initial velocity studies. The values represent the mean ± standard error. Data sourced from plos.org.
Table 2: Key Amino Acid Residues in Human ADPGK (hADPGK) and Their Role in Catalysis
| Residue | Mutation | Relative Activity (%) | Role |
|---|---|---|---|
| Asp-481 | D481A | 0.5 | Essential catalytic residue |
| Asp-481 | D481N | 0.05 | Essential catalytic residue |
| Asp-481 | D481E | 0 | Essential catalytic residue |
| Arg-228 | R228A | 1 | Involved in substrate binding/catalysis |
Data based on site-directed mutagenesis studies. Relative activity is compared to the wild-type enzyme. Data sourced from nih.gov.
Research Methodologies and Experimental Approaches for Adenosine 5 Diphosphate Studies
Quantification and Detection Techniques for Adenosine (B11128) 5'-diphosphate
Accurate measurement of ADP concentrations is fundamental to understanding cellular energy status and signaling events. Several techniques are employed for this purpose, each with its own advantages in terms of sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC) with UV Detection (e.g., RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. ucl.ac.uk Reversed-phase HPLC (RP-HPLC) is a commonly used method for the analysis of adenine (B156593) nucleotides, including ADP. ucl.ac.uknih.govcrick.ac.uk This technique separates molecules based on their hydrophobicity, with more polar compounds like ADP having shorter retention times on a nonpolar stationary phase. ucl.ac.uk
A key advantage of HPLC-UV is its ability to simultaneously measure ADP, Adenosine 5'-triphosphate (ATP), and Adenosine 5'-monophosphate (AMP), providing a comprehensive overview of the cell's energy charge. ucl.ac.uknih.govmdpi.com The method involves extracting the nucleotides from cellular samples, followed by separation on a C18 column and detection by UV absorbance, typically at 254 nm. nih.govmdpi.com The area under each peak in the resulting chromatogram is proportional to the concentration of the respective nucleotide. ucl.ac.uk This approach has been successfully applied to quantify adenosine phosphates in various cell models, including human bronchial epithelial cells. nih.govmdpi.com The development of rapid and isocratic HPLC methods has further enhanced the efficiency of this technique, allowing for run times of less than 4.5 minutes. nih.govmdpi.com
| Parameter | Value/Description | Source |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | ucl.ac.uk |
| Principle | Separation based on hydrophobic interactions. | ucl.ac.uk |
| Stationary Phase | Typically a C18 column. | nih.govmdpi.com |
| Mobile Phase | Aqueous buffer, for example, 50 mM potassium hydrogen phosphate (B84403) (pH 6.80). | nih.gov |
| Detection | UV absorbance at 254 nm. | nih.govmdpi.com |
| Analytes | ATP, ADP, AMP. | ucl.ac.uknih.govmdpi.com |
| Application | Quantification in cellular extracts, such as human bronchial epithelial cells. | nih.govmdpi.com |
Colorimetric and Fluorometric Assay Kits
Commercially available assay kits offer a convenient and high-throughput alternative for ADP quantification. These kits typically rely on enzymatic reactions that convert ADP to a product that can be measured colorimetrically or fluorometrically. In one common method, ADP is first converted to ATP and pyruvate (B1213749). The resulting pyruvate is then quantified using a reaction that produces a colored or fluorescent product. The absorbance is typically measured around 570 nm for colorimetric assays, while fluorescence is measured at an excitation/emission of approximately 535/587 nm.
These assays are known for their simplicity, sensitivity, and stability, with the ability to detect ADP concentrations as low as 1 µM. fishersci.com They are adaptable for use in microplate readers, making them suitable for high-throughput screening applications.
| Assay Type | Detection Method | Principle | Detection Limit | Source |
| Colorimetric | Absorbance (e.g., 570 nm) | Enzymatic conversion of ADP to pyruvate, which then generates a colored product. | ~1 µM | |
| Fluorometric | Fluorescence (e.g., Ex/Em 535/587 nm) | Enzymatic conversion of ADP to pyruvate, which then generates a fluorescent product. | ~1 µM |
Luminescence-Based Assays
Luminescence-based assays are highly sensitive methods for detecting ADP, often employed in kinase and ATPase activity studies. promega.es A widely used system is the ADP-Glo™ Kinase Assay. promega.espromega.com.aubmglabtech.com This assay is performed in two steps. First, any remaining ATP from the primary reaction is depleted. Then, a detection reagent is added to convert ADP to ATP, which in turn drives a luciferase/luciferin reaction that produces light. promega.esnih.gov The resulting luminescent signal is directly proportional to the amount of ADP produced in the initial enzymatic reaction. promega.esbmglabtech.com
This method is particularly advantageous for its high dynamic range and strong signal at low ATP-to-ADP conversion rates, making it suitable for screening low-activity kinases. promega.com.aunih.gov It can detect ADP concentrations ranging from the low micromolar to the millimolar range and is amenable to high-throughput screening in 96-well and 384-well plate formats. bmglabtech.comassaygenie.com
| Assay Name | Principle | Key Features | Source |
| ADP-Glo™ Kinase Assay | Two-step process: ATP depletion, followed by conversion of ADP to ATP to drive a luciferase-based light-producing reaction. | High sensitivity, large dynamic range, suitable for HTS, can be used for a wide variety of ADP-generating enzymes. | promega.espromega.com.aubmglabtech.com |
In Vitro Experimental Systems
In vitro systems are indispensable for studying the specific effects of ADP on cellular functions and enzymatic activities in a controlled environment.
Cell Culture Models (e.g., Human Bronchial Epithelial Cells, Platelets)
Cell culture models provide a means to investigate the physiological roles of ADP in specific cell types. Human bronchial epithelial cells, such as the BEAS-2B cell line and primary normal human bronchial epithelial (NHBE) cells, have been used to study the impact of various stimuli on cellular energy metabolism by measuring changes in ATP, ADP, and AMP levels. nih.govmdpi.com For instance, HPLC-UV has been validated for quantifying these nucleotides in both submerged cultures and more complex 3D models of human bronchial epithelium. nih.gov Studies in human airway epithelial cells have also investigated the role of purinergic receptors, like the P2Y receptors, which are activated by extracellular nucleotides including ADP, in processes such as mucin secretion and cell proliferation. physiology.orgphysiology.org
Platelets are another critical cell model for ADP research, as ADP is a key agonist in platelet activation and aggregation. frontiersin.org In vitro studies using platelet-rich plasma or isolated platelets allow for the detailed examination of ADP-induced signaling pathways. pnas.org These studies have been instrumental in elucidating the roles of the P2Y1 and P2Y12 receptors in mediating platelet shape change and aggregation. frontiersin.orgresearchgate.net For example, research has shown that signaling through both Gq-coupled P2Y1 receptors and Gi-coupled P2Y12 receptors is essential for full ADP-induced platelet aggregation. pnas.orgresearchgate.net
Recombinant Protein Expression and Purification for Enzymatic Assays
To study the enzymes that produce or are regulated by ADP in isolation, recombinant protein expression and purification are employed. This involves cloning the gene for the protein of interest, such as a kinase or an ADP-ribosyltransferase, into an expression vector, which is then introduced into a host system, commonly Escherichia coli. oup.comresearchgate.netnih.gov The host cells are cultured, and protein expression is induced. oup.comresearchgate.net
In Vivo Experimental Models
In vivo experimental models are indispensable for dissecting the complex roles of Adenosine 5'-diphosphate (ADP) in physiological and pathological processes. These models, ranging from mammals to microbes, allow for the investigation of ADP's function in a whole-organism context, providing insights that are not attainable from in vitro studies alone.
Animal Models in Metabolic and Signaling Research
Animal models have been instrumental in elucidating the multifaceted roles of ADP in metabolic regulation and cell signaling, particularly in the context of cardiovascular and neurological systems.
Rodent models, primarily mice and rats, are extensively used to study ADP-mediated platelet aggregation and thrombosis. The injection of ADP into mice is a common method to induce thromboembolism and assess the efficacy of antiplatelet therapies. numberanalytics.com Genetically engineered mice, such as those deficient in the P2Y1 or P2Y12 receptors, have been crucial in defining the specific contributions of these receptors to platelet activation and thrombus formation. pucrs.br Studies using these knockout mice have demonstrated that the absence of either receptor leads to prolonged bleeding times and impaired platelet responses to various agonists. pucrs.br Rat models are also employed to study the effects of various substances on ADP-induced platelet reactivity and to investigate broader metabolic consequences. For instance, studies in rats have shown that certain treatments can alter platelet sensitivity to ADP and affect bleeding time. plos.org Furthermore, rat models of cardiac hypertrophy have been used to investigate the relationship between intracellular ADP concentrations and diastolic function, revealing that a failure to maintain low ADP levels can impair heart function. ahajournals.org In the context of brain metabolism, rat models of chronic hepatic encephalopathy have shown alterations in brain ADP levels at late stages of the disease. cibm.ch
Zebrafish (Danio rerio) have emerged as a valuable model for studying purinergic signaling, including the actions of ADP, due to their genetic tractability and transparent embryos that allow for real-time imaging of developmental processes. researchgate.netucl.ac.uk Research in zebrafish has identified the expression of purinergic receptors and ectonucleotidases in the central nervous system, highlighting their role in neural development and regeneration. researchgate.netconicet.gov.ar For example, studies on retinal injury in zebrafish have shown that purinergic signals, particularly those mediated by the P2Y1 receptor, are key regulators of cell proliferation during regeneration. diva-portal.org Zebrafish are also used to screen for compounds that modulate purinergic and cholinergic pathways, which are involved in respiratory responses to hypoxia. plos.org
Table 1: Examples of Animal Models in ADP Research
| Model Organism | Research Area | Key Findings |
|---|---|---|
| Mouse (Mus musculus) | Platelet Aggregation & Thrombosis | Knockout of P2Y1 or P2Y12 receptors impairs platelet aggregation and increases bleeding time. numberanalytics.compucrs.br |
| Metabolic Disease | Mice with accelerated sarcopenia (Sod1-/-) exhibit mitochondrial ADP insensitivity, leading to increased reactive oxygen species production. nih.gov | |
| Neurological Disease | Mouse models of motor neuron disease show decreased ATP/ADP ratios in the motor cortex, indicating mitochondrial dysfunction. mdpi.com | |
| Rat (Rattus norvegicus) | Cardiac Metabolism | In hypertrophied hearts, elevated intracellular ADP is linked to diastolic dysfunction. ahajournals.org |
| Brain Metabolism | Altered brain ADP levels are observed in a rat model of chronic hepatic encephalopathy. cibm.ch | |
| Zebrafish (Danio rerio) | Neurodevelopment & Regeneration | P2Y1 receptor signaling is crucial for cell proliferation during retinal regeneration. conicet.gov.ardiva-portal.org |
| Purinergic Signaling | The purinergic system is involved in modulating seizure activity and other neurological disorder models. pucrs.br |
Plant Models for Photosynthesis and Stress Response
Plant models, particularly Arabidopsis thaliana and the green alga Chlamydomonas reinhardtii, are pivotal for understanding the role of ADP in fundamental processes like photosynthesis and responses to environmental stress.
Arabidopsis thaliana is a widely used model for investigating the genetic and molecular basis of plant physiology. Studies in Arabidopsis have explored the function of poly(ADP-ribose) polymerases (PARPs), enzymes that use NAD+ to synthesize poly(ADP-ribose), in stress responses. While not directly measuring ADP, this research is relevant as ADP-ribose is a derivative. Knockdown or knockout of PARP genes can alter plant tolerance to abiotic stresses like drought and high light, as well as biotic stress from pathogens. researchgate.netdiva-portal.orgnih.gov The regulation of ADP-glucose pyrophosphorylase (AGPase), a key enzyme in starch synthesis that uses ATP and glucose-1-phosphate to produce ADP-glucose, is also extensively studied in Arabidopsis. The expression of AGPase genes is regulated by factors like sugar availability and light/dark cycles, which in turn affect the balance of ATP and ADP. portlandpress.comnih.gov Furthermore, the chloroplast thylakoid ATP/ADP carrier (TAAC) in Arabidopsis has been identified and characterized, playing a role in supplying the thylakoid lumen with ATP in exchange for ADP, a process that is upregulated under high light stress. nih.gov
Chlamydomonas reinhardtii is a single-celled green alga that serves as a powerful model for studying photosynthesis. Its flexible metabolism allows for growth under various conditions, facilitating the study of mutants with impaired photosynthetic processes. nih.gov Research in Chlamydomonas has focused on the cellular ATP/ADP ratio and its link to photosynthetic activity. nih.govnih.gov Under anaerobic conditions, ATP can be synthesized via cyclic electron flow without a change in the NADP/NADPH ratio, while in aerobic conditions, illumination increases the ATP/ADP ratio. nih.gov Studies on mutants, such as the starchless mutant sta6 which lacks ADP-glucose pyrophosphorylase, have revealed that the inability to synthesize starch as a carbon sink leads to imbalances in cellular redox and adenylate energy, affecting photosynthetic electron transport. kegg.jp
Table 2: Plant Models in ADP-Related Research
| Model Organism | Research Area | Key Findings |
|---|---|---|
| Arabidopsis thaliana | Stress Response | Knockdown of Poly(ADP-ribose) polymerase (PARP) genes alters tolerance to abiotic and biotic stress. researchgate.netdiva-portal.org |
| Starch Synthesis | Regulation of ADP-glucose pyrophosphorylase (AGPase) gene expression is crucial for adjusting starch synthesis to daylength. nih.gov | |
| Photosynthesis | The thylakoid ATP/ADP carrier (TAAC) is important for ATP/ADP exchange under high light stress. nih.gov | |
| Chlamydomonas reinhardtii | Photosynthesis | The ATP/ADP ratio is tightly linked to the mode of photosynthetic electron flow (cyclic vs. linear). nih.govnih.gov |
| Metabolic Regulation | Mutants lacking ADP-glucose pyrophosphorylase show imbalances in redox and adenylate energy, impacting photosynthesis. kegg.jp |
Microbial Models in Biochemical and Degradation Studies
Microorganisms provide simple, yet powerful, systems for investigating the biochemical pathways involving ADP, including its role in metabolism and its degradation.
Pseudomonas species are particularly valuable as models for biodegradation. Pseudomonas sp. strain ADP, for example, is a well-studied model organism for the mineralization of the herbicide atrazine (B1667683), which it can use as a nitrogen source. d-nb.infonih.gov The degradation pathway involves enzymes encoded on the pADP-1 plasmid. conicet.gov.ar The regulation of the operons involved in atrazine degradation, such as the atzDEF operon for cyanuric acid mineralization, is subject to nitrogen limitation and the presence of the substrate, with the LysR-type regulator AtzR playing a key role. conicet.gov.ar Pseudomonas putida is another important model organism. Studies on P. putida have explored its metabolic response to increased demand for NADH and ATP, revealing its ability to uncouple ATP generation from NADH formation by redirecting glucose degradation through periplasmic oxidation pathways. asm.org This metabolic flexibility allows it to maintain a stable adenylate energy charge under various conditions. researchgate.net
Saccharomyces cerevisiae (baker's yeast) is a classic eukaryotic model for studying fundamental cellular processes, including energy metabolism. Research on yeast has examined how the levels of ATP, ADP, and inorganic phosphate respond to inhibitors of glycolysis. mdpi.com For instance, the addition of sulfite (B76179) or nitrite, which inhibit glyceraldehyde-3-phosphate dehydrogenase, leads to a rapid decrease in ATP and an increase in inorganic phosphate, while ADP levels remain relatively stable. mdpi.com Yeast is also a model for studying ADP/ATP carrier proteins, which are essential for transporting ADP into the mitochondria for ATP synthesis. oup.comuniprot.org
Table 3: Microbial Models in ADP Research
| Model Organism | Research Area | Key Findings |
|---|---|---|
| Pseudomonas sp. strain ADP | Biodegradation | Capable of mineralizing the herbicide atrazine using it as a nitrogen source via plasmid-encoded enzymes. conicet.gov.ard-nb.info |
| Pseudomonas putida | Metabolic Engineering | Demonstrates high metabolic flexibility to maintain energy and redox balance under stress. asm.orgresearchgate.net |
| Saccharomyces cerevisiae | Energy Metabolism | Used to study the dynamics of ATP, ADP, and Pi levels in response to metabolic perturbations. mdpi.com |
| Organelle Function | Model for investigating the function of mitochondrial ADP/ATP carrier proteins. oup.comuniprot.org | |
| Escherichia coli | Enzyme Regulation | Used to study the allosteric regulation and structure-function of ADP-glucose pyrophosphorylase. asm.org |
Genetic and Molecular Perturbation Approaches
Genetic and molecular perturbation techniques are powerful tools for dissecting the specific functions of proteins involved in ADP metabolism and signaling. These approaches allow researchers to manipulate gene expression or protein function to observe the resulting phenotypic changes.
Gene Knockout and Knockdown Studies
Gene knockout and knockdown strategies are used to reduce or eliminate the expression of a target gene, thereby revealing its physiological role.
Gene knockout studies in mice have been fundamental to understanding the function of ADP receptors. The targeted deletion of the genes encoding the P2Y1 or P2Y12 receptors has provided definitive evidence for their essential and distinct roles in ADP-induced platelet aggregation. numberanalytics.com Platelets from P2Y1 knockout mice fail to undergo shape change and aggregation in response to ADP, while platelets from P2Y12 knockout mice show impaired aggregation and an inability to inhibit adenylyl cyclase. numberanalytics.com These models have been crucial for validating the targets of major antiplatelet drugs. ucl.ac.uk Knockout of the gene for ADP-ribosylation factor 1 (Arf1) in mice has been shown to be indispensable for embryonic development, with embryos dying shortly after implantation. nih.gov
Gene knockdown, often achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a transient or stable reduction in gene expression. This technique has been widely applied in cell culture systems to study ADP signaling. For example, siRNA-mediated knockdown of the P2Y1 receptor in endothelial cells has been shown to block ADP-dependent activation of endothelial nitric-oxide synthase (eNOS). nih.govvliz.be Similarly, knockdown of ADP-ribosylation factors (Arfs), such as ARF1 and ARF6, has been used to investigate their roles in processes like Wnt/β-catenin signaling and cancer cell invasion and metastasis. tandfonline.comaacrjournals.orgnih.gov In some studies, siRNA screens are performed to knock down multiple potential targets to identify which ones are critical for a specific cellular response, such as sensitivity to a particular drug. nih.gov
Table 4: Examples of Gene Knockout and Knockdown Studies in ADP Research
| Technique | Model System | Target Gene/Protein | Key Findings |
|---|---|---|---|
| Gene Knockout | Mouse | P2Y1 Receptor | Essential for ADP-induced platelet shape change and aggregation. numberanalytics.comaacrjournals.org |
| Mouse | P2Y12 Receptor | Crucial for the amplification and stabilization of platelet aggregates; target of thienopyridine drugs. numberanalytics.comucl.ac.uk | |
| Mouse | ADP-ribosylation factor 1 (Arf1) | Essential for post-implantation embryonic development. nih.gov | |
| Gene Knockdown (siRNA/shRNA) | Human Endothelial Cells | P2Y1 Receptor | Required for ADP-stimulated eNOS activation. nih.govvliz.be |
| Human Monocytic Cells | P2Y12 Receptor | Modulates P2Y6-mediated calcium signaling. researchgate.net | |
| Human Cancer Cells | ADP-ribosylation factor 1 (ARF1) | Knockdown suppresses breast cancer cell invasion and metastasis. nih.gov | |
| Human Glioma Cells | ADP-ribosylation factor 6 (ARF6) | Knockdown inhibits glioma cell invasion. aacrjournals.org |
Overexpression and Mutagenesis for Structure-Function Analysis
Overexpression and mutagenesis are complementary techniques used to analyze the structure-function relationships of proteins that bind or are regulated by ADP.
Overexpression involves introducing a gene into cells to produce high levels of the corresponding protein. This is often used to study the function of a protein in a system where it is not normally expressed or to facilitate its purification for biochemical and structural studies. For example, the bacterial enzyme ADP-glucose pyrophosphorylase from E. coli has been overexpressed to facilitate its purification and subsequent characterization of its regulatory and catalytic properties. frontiersin.orgresearchgate.net
Site-directed mutagenesis allows for the precise alteration of the amino acid sequence of a protein. This powerful technique is used to identify specific residues that are critical for ligand binding, catalytic activity, or allosteric regulation. Extensive site-directed mutagenesis studies have been performed on P2Y receptors to identify the amino acid residues that form the binding pocket for ADP and other nucleotides. plos.orgasm.orgpnas.org These studies have revealed the importance of positively charged residues in the transmembrane domains for interacting with the negatively charged phosphate groups of ADP. plos.orgasm.org Similarly, mutagenesis of ADP-dependent enzymes, such as the E. coli ADP-glucose pyrophosphorylase, has been used to identify key residues in the substrate-binding and allosteric sites. nih.govasm.orgluc.edu For example, mutating specific lysine (B10760008) residues in this enzyme dramatically alters its affinity for the substrate glucose-1-phosphate or its sensitivity to allosteric activators. nih.govasm.org These studies, often combined with structural modeling, provide detailed insights into the molecular mechanisms of protein function. frontiersin.orgembopress.org
Table 5: Examples of Overexpression and Mutagenesis in ADP-Related Research
| Technique | Protein/Enzyme | Model System | Key Findings |
|---|---|---|---|
| Overexpression | E. coli ADP-glucose pyrophosphorylase | E. coli | Facilitated purification and detailed kinetic and allosteric characterization. frontiersin.orgresearchgate.net |
| Site-Directed Mutagenesis | Human P2Y1 Receptor | Cultured Cells | Identified key positively charged amino acids in transmembrane domains as crucial for nucleotide binding. plos.orgasm.org |
| E. coli ADP-glucose pyrophosphorylase | E. coli | Revealed critical roles of specific lysine and arginine residues in substrate binding and catalysis. asm.orgluc.edu | |
| Potato Tuber ADP-glucose pyrophosphorylase | E. coli (expression system) | Showed that a specific lysine in the small subunit, but not the large subunit, is directly involved in glucose-1-phosphate binding. nih.gov | |
| Archaeal ADP-dependent glucokinase | N/A | Confirmed that key active site amino acids are structurally conserved and essential for enzymatic activity. oup.com | |
| Af1521 macro domain protein | N/A (in vitro) | Identified critical residues for ADP-ribose binding, showing the domain is an ADP-ribose binding module. embopress.org |
Advanced Topics and Future Directions in Adenosine 5 Diphosphate Research
Emerging Mechanistic Roles of Adenosine (B11128) 5'-diphosphate in Disease Pathogenesis
Adenosine 5'-diphosphate (ADP) is increasingly recognized for its significant roles in the development and progression of various diseases, extending beyond its classical function in hemostasis. Research has begun to uncover its mechanistic involvement in complex pathological processes, including cancer, inflammation, and neurodegeneration. Dysregulation of ADP signaling, primarily through its interaction with P2Y purinergic receptors (P2Y1, P2Y12, and P2Y13), can profoundly influence cellular behavior and contribute to disease states. nih.govnih.gov
In the context of cancer , extracellular ATP and its breakdown product, ADP, are found in high concentrations within the tumor microenvironment. nih.govthno.org While ATP can act as a danger signal that recruits immune cells, its rapid conversion to ADP and then adenosine creates a complex signaling landscape. nih.gov ADP signaling can influence tumor cell proliferation, migration, and resistance to chemotherapy. For instance, in colorectal cancer cells, ATP and potentially ADP can upregulate the expression of multidrug resistance-associated protein 2 (MRP2), enhancing cancer cell survival against chemotherapeutic drugs. plos.org In breast cancer, the agonist potencies for P2Y receptors were found to be UTP ≥ ATP > ADP, suggesting the involvement of multiple purinergic receptors in cancer cell signaling. nih.gov
ADP is a critical mediator in inflammatory diseases . It acts as a danger signal released from injured tissues, triggering inflammatory responses. nih.gov In inflammatory bowel disease (IBD), elevated extracellular ADP activates the NLRP3 inflammasome in macrophages through the P2Y1 receptor, leading to the maturation of IL-1β and exacerbating colitis. nih.govresearchgate.net Similarly, the P2Y12 receptor, found on various immune cells including macrophages and dendritic cells, plays a role in chronic inflammatory conditions like atherosclerosis and rheumatoid arthritis. mdpi.commdpi.com Blocking the P2Y12 receptor has shown potential in ameliorating these inflammatory conditions in animal models. mdpi.com In lung inflammatory disorders such as asthma, poly(ADP-ribose) polymerase (PARP-1), which uses the ADP-ribose moiety, is a key player in orchestrating the inflammatory response. frontiersin.org
The role of ADP-ribosylation, a post-translational modification involving the transfer of ADP-ribose units, is also an emerging area in neurodegenerative diseases . nih.gov Dysregulation of this process has been linked to conditions like Huntington's disease, Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. nih.govpnas.orglife-science-alliance.org In Huntington's disease, a deficient poly(ADP-ribose) (PAR) response has been identified, contrasting with other neurodegenerative disorders where increased PAR levels are often observed. pnas.orglife-science-alliance.org PARP1 over-activation, precipitated by severe DNA damage, is increasingly implicated in the progression of neuron loss characteristic of these diseases. nih.govfrontiersin.org
Table 1: Emerging Roles of ADP in Disease Pathogenesis
| Disease Category | Specific Disease | Mechanism of ADP/ADP-Ribosylation Involvement | Key Receptors/Enzymes | Reference(s) |
|---|---|---|---|---|
| Cancer | Colorectal Cancer | Upregulation of multidrug resistance-associated protein 2 (MRP2), promoting chemoresistance. | P2Y Receptors | plos.org |
| Breast Cancer | Stimulation of cell migration and proliferation. | P2Y2, A1, A3 Receptors | nih.gov | |
| Solid Tumors | High extracellular ATP/ADP levels in the tumor microenvironment influencing immunoescape. | P2X, P2Y, A-receptors | nih.govnih.gov | |
| Inflammatory Disease | Inflammatory Bowel Disease (IBD) | Activation of the NLRP3 inflammasome via P2Y1, leading to IL-1β secretion. | P2Y1 | nih.gov |
| Atherosclerosis | P2Y12 receptor on immune and vascular cells contributes to chronic inflammation. | P2Y12 | mdpi.com | |
| Lung Inflammation (Asthma) | PARP-1 activation orchestrates the inflammatory response. | PARP-1 | frontiersin.org | |
| Neurodegenerative Disease | Huntington's Disease | Deficient poly(ADP-ribose) (PAR) response to DNA damage. | PARP, Huntingtin (HTT) | pnas.org |
| Alzheimer's, Parkinson's | Exacerbated PARP1 activation and PAR accumulation following DNA damage. | PARP1 | nih.govlife-science-alliance.orgnih.gov |
Interplay of this compound Signaling with Other Intracellular Pathways
The physiological effects of ADP are mediated through its interaction with P2Y receptors, which in turn engage a variety of intracellular signaling cascades. This crosstalk allows cells to integrate diverse extracellular cues into a coordinated response. Key pathways that intersect with ADP signaling include the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, and calcium signaling pathways. nih.gov
The MAPK pathways , which include the extracellular signal-regulated kinase (ERK)1/2, c-Jun N-terminal kinase (JNK), and p38 kinase, are central to regulating cell migration, proliferation, and inflammation. ahajournals.org In human umbilical vein endothelial cells (HUVECs), ADP stimulates cell migration by activating the P2Y1 receptor, which leads to the phosphorylation and activation of ERK1/2, JNK, and p38. nih.govahajournals.org Blockade of the ERK or JNK pathways abolishes this ADP-stimulated migration. nih.gov Interestingly, recent research has shown that MAP kinase kinases (MAP2Ks) can use ADP, in addition to ATP, to phosphorylate and activate their downstream MAPK targets in vitro, suggesting a potential mechanism to maintain signaling integrity under low-energy conditions like hypoxia. biorxiv.org
ADP signaling also intersects with the PI3K/Akt pathway . The P2Y12 receptor, upon activation by ADP, couples to Gi proteins, leading to the inhibition of adenylyl cyclase and subsequent activation of the PI3K/Akt pathway. mdpi.com This cascade is crucial for platelet activation and aggregation. mdpi.com In the context of TxA2 synthesis in platelets, P2Y12 stimulation leads to PI3K-dependent generation of TxA2, which potentiates calcium signaling. nih.gov However, in endothelial cells, the PI3K/Akt pathway does not appear to be significantly involved in ADP-dependent phosphorylation of endothelial nitric-oxide synthase (eNOS). nih.gov
Calcium (Ca2+) mobilization is a rapid response to the activation of certain P2Y receptors. The P2Y1 receptor, a Gq-coupled receptor, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of Ca2+ from intracellular stores. This increase in intracellular calcium is a critical signal for numerous cellular processes. In platelets, P2Y1 activation leads to Ca2+ mobilization, which is a key step in initiating aggregation. nih.gov In inflammatory bowel disease, ADP-induced activation of the NLRP3 inflammasome is mediated through P2Y1 receptor-dependent calcium signaling. nih.gov
Table 2: Interplay of ADP Signaling with Intracellular Pathways
| Interacting Pathway | Key Mediators | Downstream Effects | Cellular Context | Reference(s) |
|---|---|---|---|---|
| MAPK (ERK1/2, JNK, p38) | P2Y1 Receptor | Increased phosphorylation of ERK1/2, JNK, p38; stimulation of cell migration. | Endothelial Cells | nih.govahajournals.org |
| MAP2Ks | Phosphorylation of MAPKs using ADP as a phosphate (B84403) donor (in vitro). | General Stress Response | biorxiv.org | |
| PI3K/Akt | P2Y12 Receptor | Inhibition of adenylyl cyclase, activation of PI3K/Akt, platelet aggregation. | Platelets | mdpi.com |
| P2Y12 Receptor | PI3K-dependent TxA2 synthesis. | Platelets | nih.gov | |
| Calcium (Ca2+) Signaling | P2Y1 Receptor, PLC, IP3 | Release of intracellular Ca2+, initiation of platelet aggregation. | Platelets | nih.gov |
| P2Y1 Receptor | Ca2+ signaling leading to NLRP3 inflammasome activation. | Macrophages (in IBD) | nih.gov |
Development of Novel Research Tools and Biosensors for this compound
Understanding the spatiotemporal dynamics of ADP and related molecules is critical for elucidating their roles in cellular physiology and disease. To this end, researchers have focused on developing sophisticated tools, particularly genetically encoded fluorescent biosensors, to monitor these molecules in real-time within living cells. addgene.org These sensors typically rely on a conformational change in a sensing protein upon binding to the target molecule, which alters the properties of an attached fluorescent protein or affects the efficiency of Förster resonance energy transfer (FRET) between two fluorophores. addgene.orgmdpi.com
While many sensors have been developed for ATP, specific ADP sensors are also emerging. addgene.orgpnas.org One approach utilized a tetramethylrhodamine-labeled bacterial protein, ParM, to create a reagentless fluorescent biosensor for ADP. addgene.org More recently, efforts have focused on genetically encoded sensors that can be targeted to specific subcellular compartments. addgene.org
A significant portion of biosensor development in this area has targeted poly(ADP-ribose) (PAR), the polymer synthesized from NAD+ in a process central to DNA damage response and other signaling events. mdpi.comnih.gov These PAR sensors are crucial for studying the dynamics of ADP-ribosylation. Several FRET-based PAR sensors have been designed. mdpi.comacs.org For example, a sensor named sPARroW (sensor for PAR relying on WWE) was created using the PAR-binding WWE domain from the RNF146 protein fused to cyan (Turquoise2) and yellow (Venus) fluorescent proteins. mdpi.comnih.gov This tool allows for monitoring PAR accumulation and depletion in live cells in response to stimuli like DNA damage. mdpi.com Another genetically encoded FRET probe, pARS, also uses a PAR-binding WWE domain flanked by Turquoise and Venus to monitor PARylation dynamics with a good signal-to-noise ratio. acs.org These tools are invaluable for tracking the rapid and transient nature of PAR signaling, which is difficult to capture with conventional methods like western blotting. acs.org
Table 3: Examples of Biosensors for ADP and Related Molecules
| Sensor Name/Type | Target Molecule | Principle | Key Features | Reference(s) |
|---|---|---|---|---|
| ParM-based sensor | ADP | Fluorescence change upon ADP binding to labeled ParM protein. | Reagentless, fluorescent. | addgene.org |
| sPARroW | Poly(ADP-ribose) (PAR) | FRET between Turquoise2 and Venus fluorescent proteins fused to a PAR-binding WWE domain. | Genetically encoded, ratiometric, enables live-cell imaging of PAR dynamics. | mdpi.comnih.gov |
| pARS | Poly(ADP-ribose) (PAR) | FRET between Turquoise and Venus fluorescent proteins flanking a PAR-binding WWE domain. | Genetically encoded, semiquantitative monitoring of PARylation in vitro and in cells. | acs.org |
| AMPfret | AMP/ADP/ATP Ratios | FRET-based sensor built on AMP-activated protein kinase (AMPK) conformational changes. | Measures changes in cellular energy state by detecting nucleotide binding to AMPK. | nih.gov |
Computational and Systems Biology Approaches to Model this compound Dynamics
Computational modeling and systems biology provide powerful frameworks for understanding the complex dynamics of ADP in cellular metabolism and signaling. These approaches allow researchers to integrate diverse experimental data into quantitative models that can simulate complex behaviors and generate testable hypotheses. nih.govplos.org
Metabolic modeling has been used extensively to study energy metabolism, where the ATP/ADP ratio is a critical indicator of the cell's energetic state. wikipedia.org Genome-scale metabolic models can predict metabolic fluxes but must be carefully curated to avoid thermodynamically infeasible energy-generating cycles, such as the perpetual conversion of ADP to ATP without nutrient input. plos.org More detailed kinetic models focus on specific pathways or organelles. For example, computational models of cardiomyocyte metabolism have been developed to simulate the dynamics of ATP and ADP during ischemia/reperfusion, helping to predict protocols that could reduce cell damage. nih.gov Similarly, models of mitochondrial bioenergetics have been created to quantitatively describe the ATP-ADP exchange rate mediated by the adenine (B156593) nucleotide translocase (ANT) and to explore the roles of K+ and H+ in driving ATP synthesis. nih.govnih.gov
Signaling pathway models are used to understand the control of key enzymes and cellular processes. A mathematical model of AMP-activated protein kinase (AMPK) signaling in skeletal muscle during exercise was developed to investigate how adenine nucleotides control its activity. plos.org Through sensitivity analysis, the model predicted that ADP, not AMP, is the dominant controller of AMPK activity dynamics during exercise, primarily due to its higher concentration changes. plos.org This work highlights how computational modeling can provide significant new insights into long-standing questions in cell biology.
Molecular dynamics (MD) simulations offer a high-resolution view of the structural changes in proteins upon ADP binding or release. For instance, MD simulations have been used to study the conformational changes in alkaline D-peptidase, showing how the protein switches between open and closed states, which is relevant for substrate recognition. researchgate.net While not a systems-level approach, these detailed simulations provide parameters and mechanistic understanding that can inform larger-scale models. The use of Approximate Dynamic Programming (ADP) and Reinforcement Learning (RL) are related computational paradigms for solving sequential decision-making problems, which can be applied to optimizing control in uncertain biological systems. tum.de
Table 4: Computational and Systems Biology Approaches for ADP Dynamics
| Modeling Approach | Focus | Key Insights | Example Application | Reference(s) |
|---|---|---|---|---|
| Kinetic Modeling of Metabolism | Mitochondrial bioenergetics, ATP/ADP exchange. | Quantifies the relationship between membrane potential and ATP-ADP exchange rate. | Modeling ANT in isolated mitochondria. | nih.gov |
| Cellular energy state. | Predicts metabolic changes during ischemia/reperfusion to identify protective strategies. | Cardiomyocyte metabolism. | nih.gov | |
| Signaling Pathway Modeling | Control of metabolic sensors. | Predicted that ADP, not AMP, is the dominant controller of AMPK activity during exercise. | AMPK signaling in skeletal muscle. | plos.org |
| Genome-Scale Metabolic Modeling | Whole-cell metabolism. | Identifies and removes erroneous, thermodynamically impossible energy-generating cycles. | Curation of metabolic network models. | plos.org |
| Molecular Dynamics (MD) Simulation | Protein conformational changes. | Revealed structural transitions between open and closed states upon ligand binding. | Structural analysis of alkaline D-peptidase. | researchgate.net |
Q & A
Q. What methodologies are recommended for accurate quantification of ADP in biological samples?
ADP quantification can be achieved using hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry, which improves sensitivity by leveraging ADP’s polarity . Alternatively, capillary electrophoresis (CE) with methylcellulose as an electroosmotic flow suppressor allows rapid separation of ADP, ATP, and AMP in under 5 minutes, achieving high reproducibility (CV <8%) and recovery rates (98–99%). This method is validated for use in red blood cells and spermatozoa .
Q. How does ADP regulate platelet aggregation, and what experimental models are used to study this?
ADP induces platelet aggregation via P2Y1 and P2Y12 receptors, while ATP acts as a competitive antagonist at these receptors . Experimental models include in vitro platelet-rich plasma assays, where ADP’s dose-response effects are measured using light transmission aggregometry. Researchers often pair this with antagonists like MRS 2211 (P2Y13 inhibitor) to dissect receptor-specific pathways .
Q. What is the role of ADP in cellular energy metabolism, and how is it experimentally distinguished from ATP/AMP?
ADP serves as a key intermediate in glycolysis and oxidative phosphorylation, functioning as a substrate for ATP synthesis via kinases (e.g., creatine kinase). CE or enzymatic assays (e.g., luciferase-based ATP detection) are used to differentiate ADP from ATP/AMP by exploiting their distinct migration times or enzymatic specificity .
Advanced Research Questions
Q. How can researchers synthesize and purify ADP derivatives for mechanistic studies?
Nucleoside 5′-diphosphates, including ADP analogs, are synthesized from nucleoside 5′-H-phosphonate monoesters via a one-step oxidation reaction using iodine/water. Purification involves anion-exchange chromatography and triethylammonium bicarbonate (TEAB) buffer systems to isolate products with >95% purity .
Q. How do conflicting findings about ADP’s receptor specificity (e.g., P2Y13 vs. P2Y1/12) in inflammation models arise, and how can they be resolved?
Contradictions may stem from cell-type-specific receptor expression or agonist cross-reactivity. For example, in temporomandibular joint fibroblast-like synoviocytes (FLS), ADP upregulates MCP-1/CCL2 via P2Y13, not P2Y1/12, as shown using receptor-specific antagonists (e.g., MRS 2211) and siRNA knockdown . To resolve conflicts, combine pharmacological inhibition with gene-editing tools (CRISPR/Cas9) and single-cell RNA sequencing to map receptor expression .
Q. What experimental designs are optimal for studying ADP’s role in inflammatory signaling pathways?
Use primary fibroblast-like synoviocytes (FLS) treated with ADP (100 µM) to model inflammation. Measure downstream markers (e.g., ERK phosphorylation via western blot, MCP-1/CCL2 mRNA via RT-qPCR) and validate using MEK inhibitors (e.g., U0126) to confirm pathway dependency . Include ATP as a negative control to rule out cross-activation of P2X receptors .
Q. How can researchers address challenges in detecting intracellular ADP levels in real time?
Intracellular ADP is difficult to measure due to rapid equilibration with ATP/AMP. Genetically encoded biosensors (e.g., PercevalHR) or Förster resonance energy transfer (FRET)-based probes can provide real-time readouts in live cells. Alternatively, freeze-clamping followed by CE or HPLC prevents metabolite degradation .
Q. What strategies are used to study ADP’s extracellular signaling in tissue-specific contexts, such as wound healing?
In diabetic wound models, topical ADP application (15.2 µg/kg/day) accelerates collagen deposition and TGF-β production. Use histological staining (Masson’s trichrome) and cytokine arrays to quantify healing markers. Compare outcomes with ADP receptor knockout mice to establish mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
